molecular formula C16H30O2 B14186923 Oxacyclohexadecan-2-one, 4-methyl-, (4S)- CAS No. 854916-51-1

Oxacyclohexadecan-2-one, 4-methyl-, (4S)-

Cat. No.: B14186923
CAS No.: 854916-51-1
M. Wt: 254.41 g/mol
InChI Key: CQXDPVRLSFREOB-HNNXBMFYSA-N
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Description

Oxacyclohexadecan-2-one, 4-methyl-, (4S)- is a chemical compound with the molecular formula C16H30O2. It is a lactone, specifically a cyclic ester, and is known for its unique structural properties. This compound is also referred to as a derivative of cyclopentadecanolide, which is commonly used in various applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxacyclohexadecan-2-one, 4-methyl-, (4S)- typically involves the cyclization of hydroxy acids or the lactonization of hydroxy esters. One common method is the intramolecular esterification of 15-hydroxyhexadecanoic acid under acidic conditions. This reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation or crystallization to isolate the desired lactone.

Chemical Reactions Analysis

Types of Reactions

Oxacyclohexadecan-2-one, 4-methyl-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, diols, and various substituted lactones, depending on the specific reagents and conditions used.

Scientific Research Applications

Oxacyclohexadecan-2-one, 4-methyl-, (4S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and stability.

    Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other fine chemicals.

Mechanism of Action

The mechanism by which Oxacyclohexadecan-2-one, 4-methyl-, (4S)- exerts its effects involves interactions with various molecular targets. The lactone ring can undergo hydrolysis to release the corresponding hydroxy acid, which can then participate in further biochemical pathways. The compound’s stability and reactivity make it a versatile agent in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadecanolide: A structurally similar lactone with a 15-membered ring.

    Exaltolide: Another lactone with similar applications in fragrances and flavorings.

    Muskalactone: Known for its musk-like odor and used in perfumery.

Uniqueness

Oxacyclohexadecan-2-one, 4-methyl-, (4S)- is unique due to its specific stereochemistry and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and physical properties, making it valuable in specialized applications where other lactones may not be as effective.

Properties

CAS No.

854916-51-1

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(4S)-4-methyl-oxacyclohexadecan-2-one

InChI

InChI=1S/C16H30O2/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-18-16(17)14-15/h15H,2-14H2,1H3/t15-/m0/s1

InChI Key

CQXDPVRLSFREOB-HNNXBMFYSA-N

Isomeric SMILES

C[C@H]1CCCCCCCCCCCCOC(=O)C1

Canonical SMILES

CC1CCCCCCCCCCCCOC(=O)C1

Origin of Product

United States

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